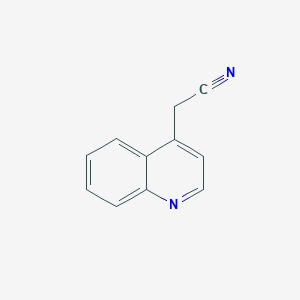

2-(QUINOLIN-4-YL)ACETONITRILE

Description

Structure

3D Structure

Propriétés

IUPAC Name |

2-quinolin-4-ylacetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8N2/c12-7-5-9-6-8-13-11-4-2-1-3-10(9)11/h1-4,6,8H,5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKTDILDXLGTRNG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)CC#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60292762 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14003-46-4 | |

| Record name | 4-Quinolineacetonitrile | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=85366 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Quinolineacetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60292762 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Derivatization Strategies for 2 Quinolin 4 Yl Acetonitrile

Reactions Involving the Acetonitrile (B52724) Moiety

The acetonitrile portion of the molecule, specifically the -CH₂-CN group, is a key site for chemical modification. The methylene (B1212753) bridge (-CH₂) is positioned between two electron-withdrawing groups—the quinoline (B57606) ring and the nitrile group—classifying it as an "active methylene" group. This activation renders the methylene protons acidic and susceptible to deprotonation by a base, forming a stabilized carbanion. This carbanion is a potent nucleophile, enabling a variety of carbon-carbon bond-forming reactions.

Furthermore, the nitrile group (-C≡N) itself can undergo several transformations, most notably hydrolysis to form amides and carboxylic acids.

Hydrolysis to Carboxylic Acid: The conversion of the nitrile group to a carboxylic acid is a fundamental derivatization strategy, providing access to 2-(quinolin-4-yl)acetic acid. This transformation can be achieved under either acidic or basic conditions by heating the nitrile under reflux with an aqueous solution of a strong acid or base. libretexts.orgchemguide.co.uk

Acid-Catalyzed Hydrolysis : Heating 2-(quinolin-4-yl)acetonitrile with a dilute mineral acid, such as hydrochloric acid (HCl), results in the formation of 2-(quinolin-4-yl)acetic acid and an ammonium (B1175870) salt. libretexts.org The reaction proceeds through an intermediate amide, which is subsequently hydrolyzed to the carboxylic acid. lumenlearning.comchemistrysteps.com

Base-Catalyzed Hydrolysis : Refluxing the nitrile with an aqueous alkali solution, like sodium hydroxide (B78521) (NaOH), initially produces the sodium salt of the carboxylic acid (sodium 2-(quinolin-4-yl)acetate) and ammonia (B1221849) gas. libretexts.org Subsequent acidification of the reaction mixture with a strong acid is required to protonate the carboxylate and isolate the free 2-(quinolin-4-yl)acetic acid. libretexts.org

| Reaction Type | Reagents | Intermediate Product | Final Product (after workup) | Reference |

|---|---|---|---|---|

| Acid Hydrolysis | Dilute HCl, H₂O, Heat | 2-(Quinolin-4-yl)acetamide | 2-(Quinolin-4-yl)acetic acid | libretexts.orgchemguide.co.uk |

| Alkaline Hydrolysis | NaOH, H₂O, Heat; then H₃O⁺ | Sodium 2-(quinolin-4-yl)acetate | 2-(Quinolin-4-yl)acetic acid | libretexts.org |

Active Methylene Condensations: The acidity of the α-protons allows this compound to participate in base-catalyzed condensation reactions with carbonyl compounds, such as aldehydes and ketones (e.g., the Knoevenagel condensation). These reactions are valuable for extending the carbon chain and synthesizing more complex molecular architectures. The reaction of active methylene compounds with various reagents can also lead to the formation of new ring systems through cyclocondensation pathways. nih.govresearchgate.net

Transformations and Functionalizations of the Quinoline Nucleus

The quinoline ring is a nitrogen-containing heteroaromatic system with distinct reactivity patterns in its two constituent rings: the electron-deficient pyridine (B92270) ring and the more electron-rich benzene (B151609) ring.

Electrophilic Aromatic Substitution: The quinoline ring system is generally deactivated towards electrophilic attack compared to benzene due to the electron-withdrawing effect of the nitrogen atom. Consequently, electrophilic substitution reactions, such as nitration, halogenation, or sulfonation, require harsh conditions. The substitution occurs preferentially on the electron-rich carbocyclic (benzene) ring rather than the heterocyclic (pyridine) ring. The primary positions for electrophilic attack are C5 and C8, as the cationic intermediates formed by attack at these positions are more stable. quimicaorganica.org

Nucleophilic Aromatic Substitution: Conversely, the pyridine ring is activated towards nucleophilic attack, particularly at the C2 and C4 positions, which are electron-deficient. Since the C4 position in this compound is already substituted, the C2 position is the most probable site for nucleophilic substitution of a hydrogen atom.

A classic example of this reactivity is the Chichibabin amination reaction. scientificupdate.com Treating this compound with sodium amide (NaNH₂) in an inert solvent would likely introduce an amino group at the C2 position, yielding 2-amino-4-(cyanomethyl)quinoline. wikipedia.org The reaction mechanism involves the nucleophilic addition of the amide anion (NH₂⁻) to the C2 position, followed by the elimination of a hydride ion (H⁻) to restore aromaticity. scientificupdate.comwikipedia.org While the Chichibabin reaction is effective, it can suffer from drawbacks like low yields and the need for high temperatures. rsc.org

Cyclocondensation reactions involving the this compound scaffold can be envisioned through two main pathways. The first involves the active methylene group of the acetonitrile side chain participating in reactions to form a new ring, as seen in the Thorpe-Ziegler reaction. researchgate.net A second, more versatile approach involves first functionalizing the quinoline nucleus and then using the newly introduced group to build a new fused ring system. For instance, after introducing an amino group at the C2 position via the Chichibabin reaction, this new derivative can undergo cyclocondensation with appropriate reagents to form polycyclic systems, such as triazino[6,5-b]quinolines. researchgate.net

Direct esterification of this compound is not feasible. However, it serves as a valuable precursor to a carboxylic acid that can be readily esterified. This two-step derivatization strategy significantly broadens the molecular diversity achievable from the starting material.

Hydrolysis: The nitrile is first hydrolyzed to 2-(quinolin-4-yl)acetic acid, as detailed in section 3.1. libretexts.org

Esterification: The resulting carboxylic acid can be converted to a wide variety of esters by reacting it with different alcohols under appropriate conditions. A particularly mild and effective method is the Steglich esterification, which uses a carbodiimide (B86325) coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). nih.govnih.gov This method is known for its efficiency and tolerance of various functional groups. nih.gov

| Alcohol (R-OH) | Ester Product Name | Esterification Method | Reference |

|---|---|---|---|

| Methanol | Methyl 2-(quinolin-4-yl)acetate | Steglich (DCC/EDC, DMAP) | nih.gov |

| Ethanol | Ethyl 2-(quinolin-4-yl)acetate | Steglich (DCC/EDC, DMAP) | nih.gov |

| Benzyl alcohol | Benzyl 2-(quinolin-4-yl)acetate | Steglich (DCC/EDC, DMAP) | nih.gov |

Direct thiocarbamation on the unsubstituted quinoline ring of this compound is not widely reported. However, research on the structurally related quinolin-4(1H)-one scaffold has demonstrated a metal-free method for thiocarbamation. acs.orgnih.gov This process involves the reaction of a quinolinone with tetraalkylthiuram disulfides and a hypervalent iodine(III) reagent at room temperature. researchgate.net This reaction yields difunctionalized quinolines with a thiocarbamate group at the C3-position and an acyloxyl group at the C4-position. acs.orgnih.gov While this specific reaction applies to the quinolinone core, it highlights a potential route for functionalization that could be explored for other quinoline derivatives under different conditions.

The nitrogen atom of the quinoline ring possesses a lone pair of electrons, making it nucleophilic and susceptible to alkylation. This reaction, known as N-alkylation, is a fundamental transformation of the quinoline nucleus. Treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) leads to the formation of a quaternary N-alkyl-4-(cyanomethyl)quinolinium salt. mmsl.cz These resulting quinolinium salts are ionic compounds with modified electronic properties and increased solubility in polar solvents, making them useful intermediates in further synthetic transformations. thieme-connect.de

| Alkylating Agent | Solvent | Product Name | Reference |

|---|---|---|---|

| Methyl iodide (CH₃I) | Acetonitrile or DMF | 4-(Cyanomethyl)-1-methylquinolinium iodide | mmsl.cz |

| Ethyl bromide (CH₃CH₂Br) | Acetonitrile or DMF | 4-(Cyanomethyl)-1-ethylquinolinium bromide | mmsl.cz |

| Benzyl bromide (BnBr) | Acetonitrile or DMF | 1-Benzyl-4-(cyanomethyl)quinolinium bromide | mmsl.cz |

Tautomeric Equilibria and Isomerism of Quinoline-Related Structuresaip.orgchemrxiv.orgyoutube.comresearchgate.net

Tautomerism, the chemical equilibrium between two readily interconvertible structural isomers, is a fundamental concept in the study of quinoline derivatives. This phenomenon, particularly keto-enol tautomerism, plays a significant role in the chemical behavior and reactivity of these compounds. The position of the equilibrium can be influenced by various internal and external factors, leading to the predominance of one tautomer over the other.

Keto-Enol Tautomerism Studieschemrxiv.org

Keto-enol tautomerism involves the migration of a proton and the shifting of bonding electrons, resulting in the coexistence of a keto form (containing a C=O bond and an adjacent C-H bond) and an enol form (containing a C=C bond with an attached hydroxyl group). In the context of quinoline chemistry, this is frequently observed in hydroxyquinolines, which can exist in equilibrium with their corresponding quinolone (keto) forms. rsc.orgresearchgate.net

Spectroscopic methods such as NMR, IR, and UV-vis spectroscopy, alongside computational chemistry, are crucial tools for investigating these equilibria. researchgate.netbeilstein-journals.org For instance, studies on 4-hydroxyquinolines have shown that the equilibrium between the enol (4-hydroxyquinoline) and keto (4-quinolone) forms is highly dependent on the substitution pattern of the molecule. rsc.org X-ray crystallography, IR, and NMR experiments have confirmed the tautomeric structures of various 2,3-disubstituted 4-quinolones. rsc.org

In one study, the investigation of a novel β-keto ester-containing pyranoquinoline compound was conducted using spectroscopic methods to understand its keto-enol tautomerism. researchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed to complement experimental data, providing insights into the relative stabilities of the tautomers. researchgate.netbeilstein-journals.org For example, DFT calculations have been used to study the tautomerism of 4-hydroxyquinoline (B1666331) derivatives in both the gas phase and in various solvents. researchgate.net

The following table summarizes the tautomeric forms observed in a study of 1-benzamidoisoquinoline derivatives, which are structurally related to quinolines.

| Substituent | Hammett Constant (σp) | % Amide Form (Keto-like) | % Enol Form |

| NMe2 | -0.83 | 74 | 26 |

| OMe | -0.27 | 64 | 36 |

| Me | -0.17 | 61 | 39 |

| H | 0.00 | 58 | 42 |

| F | 0.06 | 54 | 46 |

| Cl | 0.23 | 51 | 49 |

| Br | 0.23 | 50 | 50 |

| CF3 | 0.54 | 44 | 56 |

| CN | 0.66 | 41 | 59 |

| NO2 | 0.78 | 38 | 62 |

This table is generated based on data for 1-benzamidoisoquinoline derivatives, illustrating the influence of substituents on tautomeric equilibrium. mdpi.comnih.gov

Factors Influencing Tautomeric Equilibrium (e.g., Substituents, Solvent Polarity)aip.orgchemrxiv.org

The position of the tautomeric equilibrium in quinoline-related structures is not static and can be significantly influenced by both internal (structural) and external (environmental) factors.

Substituents: The electronic nature of substituents on the quinoline ring can have a profound effect on the relative stability of the tautomers. Electron-withdrawing groups and electron-donating groups can alter the acidity of protons and the stability of the conjugated systems in the respective tautomers. mdpi.comresearchgate.net For 1-benzamidoisoquinoline derivatives, a clear correlation exists between the Hammett substituent constant and the percentage of the amide (keto-like) tautomer. nih.gov Strong electron-donating groups like NMe2 favor the amide form, while strong electron-withdrawing groups like NO2 shift the equilibrium towards the enol form. mdpi.comnih.gov In 4-hydroxyquinolines, a hydrogen-bond acceptor at the 3-position was found to favor the enol form through the formation of a six-membered intramolecular hydrogen bond. rsc.org Conversely, a hydrogen-bond acceptor at the 2- or 8-position shifted the equilibrium to favor the keto form. rsc.org

Solvent Polarity: The polarity of the solvent plays a crucial role in determining the predominant tautomeric form. beilstein-journals.org Polar solvents can stabilize more polar tautomers through intermolecular interactions such as hydrogen bonding. mdpi.com In the case of some azo dyes based on 7-hydroxyquinoline, an increase in solvent polarity, for instance from toluene (B28343) to acetonitrile, leads to the stabilization of the more polar keto tautomers. beilstein-journals.org The equilibrium can be strongly affected by the solvent, as seen in a diarylethene derivative where the enolization was more effective in the non-polar toluene than in the polar acetonitrile. chemrxiv.org The inclusion of explicit solvent molecules in computational models has been shown to be mandatory to accurately reproduce experimental results, as they can form strong intermolecular hydrogen bonds that compete with intramolecular hydrogen bonds. mdpi.comnih.gov

The table below shows the effect of different solvents on the tautomeric equilibrium of a specific 7-hydroxy-8-(azophenyl)quinoline derivative (Compound 1).

| Solvent | Tautomer Content |

| Acetonitrile | Increased content of more polar keto tautomers due to increased solvent polarity. beilstein-journals.org |

| Toluene | Serves as a less polar baseline for comparison. beilstein-journals.org |

| Chloroform | Stabilizes keto tautomers through intermolecular hydrogen bonding with the C=O group. beilstein-journals.org |

| Acetone, Methanol, DMSO | Stabilize the more polar keto tautomers to varying extents based on their dielectric constant. beilstein-journals.org |

This table illustrates the general influence of solvent properties on the keto-enol equilibrium for a quinoline derivative. beilstein-journals.org

Spectroscopic and Structural Characterization of 2 Quinolin 4 Yl Acetonitrile and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of organic compounds. For 2-(quinolin-4-yl)acetonitrile, both ¹H and ¹³C NMR would provide definitive information about its carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR)

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the quinoline (B57606) ring and the methylene (B1212753) group.

Quinoline Ring Protons: The seven protons on the quinoline ring would typically appear in the aromatic region, approximately between δ 7.5 and 9.0 ppm. The proton at the C-2 position is expected to be the most deshielded due to its proximity to the nitrogen atom, likely appearing as a doublet at the lowest field (around δ 8.8-9.0 ppm). The protons on the benzo-fused ring (H-5, H-6, H-7, H-8) would resonate at higher fields compared to those on the pyridine (B92270) ring, exhibiting complex splitting patterns (doublets, triplets, or multiplets) due to spin-spin coupling with their neighbors.

Methylene Protons (-CH₂-): The two protons of the methylene group (the -CH₂- linking the quinoline ring and the nitrile group) would appear as a singlet, as they have no adjacent protons to couple with. This signal is expected in the range of δ 4.0-4.5 ppm, shifted downfield due to the electron-withdrawing effects of both the aromatic quinoline ring and the cyano group.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. For this compound, eleven distinct signals are expected.

Quinoline Ring Carbons: The nine carbon atoms of the quinoline ring would resonate in the aromatic region (δ 120-150 ppm). Carbons adjacent to the nitrogen atom (C-2 and C-8a) are typically found at the lower end of this range. Quaternary carbons (C-4, C-4a, C-8a) would likely show weaker signals compared to the protonated carbons.

Acetonitrile (B52724) Group Carbons:

Methylene Carbon (-CH₂-): The methylene carbon is expected to appear in the range of δ 25-30 ppm.

Nitrile Carbon (-C≡N): The carbon of the nitrile group typically gives a characteristic signal in the δ 115-120 ppm region. humanjournals.com

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Atom | Expected Chemical Shift (δ, ppm) |

|---|---|

| -C≡N | ~117 |

| -CH₂- | ~25 |

| Quinoline C2 | ~150 |

| Quinoline C3 | ~122 |

| Quinoline C4 | ~148 |

| Quinoline C4a | ~128 |

| Quinoline C5 | ~130 |

| Quinoline C6 | ~128 |

| Quinoline C7 | ~129 |

| Quinoline C8 | ~126 |

| Quinoline C8a | ~149 |

Advanced Two-Dimensional NMR Techniques (e.g., COSY, HMBC, HETCOR)

To unambiguously assign all proton and carbon signals, especially for the complex quinoline ring system, 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between adjacent protons in the quinoline ring, helping to trace the connectivity of the aromatic protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It would be crucial for assigning the quaternary carbons by correlating them with nearby protons. For instance, the methylene protons would show a correlation to C-3, C-4, C-4a, and the nitrile carbon.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the straightforward assignment of each protonated carbon in the quinoline ring.

While no specific 2D NMR studies have been published for this compound, these techniques have been successfully applied to characterize complex quinoline derivatives, confirming their utility for structural elucidation in this class of compounds.

Infrared (IR) Spectroscopy

The IR spectrum of this compound would be dominated by absorptions characteristic of the nitrile group and the quinoline aromatic system.

Nitrile Stretch (-C≡N): A sharp, medium-intensity absorption band is expected in the range of 2260-2240 cm⁻¹. The C≡N stretch in standard acetonitrile appears around 2253 cm⁻¹. This peak is highly diagnostic for the presence of the nitrile functional group.

Aromatic C-H Stretch: These vibrations would appear as a group of weak to medium bands above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.

Aromatic C=C and C=N Stretches: The stretching vibrations of the carbon-carbon and carbon-nitrogen double bonds within the quinoline ring are expected to produce several medium to strong bands in the 1620-1450 cm⁻¹ region.

C-H Bending: Out-of-plane C-H bending vibrations for the substituted aromatic ring would be visible in the fingerprint region, below 900 cm⁻¹.

Table 2: Predicted Characteristic IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| -C≡N | Stretch | 2260 - 2240 | Medium, Sharp |

| Aromatic C-H | Stretch | 3100 - 3000 | Medium to Weak |

| Aromatic C=C, C=N | Ring Stretches | 1620 - 1450 | Medium to Strong |

| Aromatic C-H | Out-of-plane Bend | < 900 | Medium to Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight and offering structural clues.

Molecular Ion Peak (M⁺•): For this compound (C₁₁H₈N₂), the exact mass is 168.0687 g/mol . In an electron ionization (EI) mass spectrum, a prominent molecular ion peak would be expected at m/z = 168.

Fragmentation Pattern: The quinoline ring is a stable aromatic system, but predictable fragmentation can occur. A primary fragmentation pathway for quinoline and its derivatives is the loss of hydrogen cyanide (HCN, 27 Da), which would result in a fragment ion at m/z = 141. Another possible fragmentation is the loss of the entire acetonitrile radical (•CH₂CN, 40 Da), leading to a quinolinyl cation at m/z = 128. Further fragmentation of the quinoline ring system could lead to smaller ions, such as the benzynyl ion at m/z = 76.

X-ray Crystallography for Solid-State Structure Elucidation

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. Although no crystal structure for this compound has been reported in the searched literature, this technique would provide unequivocal proof of its structure.

A successful crystallographic analysis would yield detailed information, including:

Bond lengths, bond angles, and torsion angles, confirming the geometry of the quinoline ring and the acetonitrile substituent.

The crystal system and space group, describing the symmetry of the crystal lattice.

Unit cell dimensions.

Intermolecular interactions in the solid state, such as π-π stacking between the aromatic quinoline rings, which would govern the crystal packing.

Numerous crystal structures of quinoline derivatives have been determined, demonstrating the feasibility and power of this technique for providing ultimate structural proof for this class of compounds.

Ultraviolet-Visible (UV-Vis) Absorption and Fluorescence Spectroscopy

The photophysical properties of quinoline derivatives are a subject of significant interest due to their applications as fluorophores, chemosensors, and in organic light-emitting diodes (OLEDs). The quinoline ring system is an active chromophore and fluorophore, and its absorption and emission characteristics are influenced by substituents and the solvent environment.

UV-Vis absorption spectroscopy is utilized to study the electronic transitions within a molecule. For quinoline derivatives, the spectra typically exhibit multiple bands in the UV-A and UV-B regions, which are attributed to π→π* transitions within the aromatic system. The position and intensity of these absorption maxima can be affected by the nature and position of substituents on the quinoline ring, as well as the polarity of the solvent.

Fluorescence spectroscopy provides information about the emission of light from a molecule after it has absorbed light. Quinoline and its derivatives are known for their fluorescent properties. The emission wavelength, fluorescence quantum yield, and fluorescence lifetime are key parameters that characterize the emission process. These properties are highly sensitive to the molecular structure and the surrounding environment. For instance, studies on various quinoline derivatives show that their fluorescence can be quenched or enhanced in the presence of specific metal ions or other analytes, forming the basis for their use as chemical sensors.

Note on Data Table: A data table for UV-Vis and Fluorescence Spectroscopy has not been included as specific experimental values for absorption maxima (λmax), emission maxima (λem), and quantum yields (ΦF) for this compound were not available in the reviewed sources.

Thermal Analysis Techniques

Thermal analysis techniques, such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are crucial for determining the thermal stability, melting point, and decomposition profile of chemical compounds. These properties are vital for assessing the quality, purity, and potential applications of materials, particularly in pharmaceuticals and materials science.

TGA measures the change in mass of a sample as a function of temperature, providing information about decomposition temperatures and the presence of volatile components like water or solvents. DSC measures the heat flow into or out of a sample as it is heated or cooled, allowing for the determination of melting points, glass transitions, and other phase transitions.

Studies on various quinoline compounds have shown that their thermal stability is influenced by the nature of their substituents. For example, the presence of polar groups can increase crystal stability due to strong dipole-dipole forces. Research on different derivatives has revealed multi-step thermal decomposition processes. nih.gov However, specific TGA or DSC data for this compound, which would definitively establish its melting point and decomposition temperature, could not be located in the available literature. Such analysis would be necessary to fully characterize its thermal behavior and stability under various conditions.

Note on Data Table: A data table for Thermal Analysis has not been included as specific experimental values for melting point and decomposition temperature for this compound were not found in the reviewed scientific literature.

Computational and Theoretical Investigations of 2 Quinolin 4 Yl Acetonitrile and Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental in elucidating the electronic properties and reactivity of 2-(quinolin-4-yl)acetonitrile. These methods offer a detailed perspective on the molecule's behavior, guiding further experimental research.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. For quinoline (B57606) derivatives, DFT calculations, often using the B3LYP functional with various basis sets like 6-311++G(d,p), are employed to optimize molecular geometries and predict vibrational frequencies. researchgate.net These studies are instrumental in understanding the thermodynamic properties and stability of such compounds. mdpi.com

DFT calculations have been widely applied to various quinoline derivatives to determine their structural characteristics and energies with high accuracy. mdpi.com The insights gained from these studies help in correlating the molecular structure with its chemical behavior. For the broader class of quinoline compounds, DFT is used to analyze structural parameters, orbital interactions, and vibrational frequencies. scirp.org

Ab Initio and Semi-Empirical Methods

Ab initio quantum chemistry methods, which are based on first principles without the inclusion of empirical parameters, have been utilized to study quinoline derivatives. These calculations can provide a detailed understanding of the electron distribution and its relationship with the molecule's pharmaceutical behavior. nih.gov For instance, ab initio calculations have been used to investigate the interactions between quinoline derivatives and biological targets like haematin by analyzing parameters such as the pi-electron density on the quinoline ring's nitrogen atom. nih.gov

Semi-empirical methods, which incorporate some experimental parameters to simplify calculations, offer a faster computational approach for large molecules. wikipedia.org These methods are based on the Hartree-Fock formalism but with several approximations. wikipedia.org While less accurate than ab initio or DFT methods, they are valuable for preliminary studies and for systems that are too large for more computationally expensive methods. ucsb.eduresearchgate.net

Analysis of Frontier Molecular Orbitals (FMOs) and Molecular Electrostatic Potential (MEP)

Frontier Molecular Orbital (FMO) analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding the chemical reactivity and kinetic stability of a molecule. scirp.orgnih.gov The energy gap between the HOMO and LUMO (Egap) is a key indicator of molecular reactivity; a smaller gap suggests higher reactivity. nih.govwuxiapptec.com For quinoline, the HOMO-LUMO energy gap has been calculated using DFT, revealing insights into the charge transfer interactions within the molecule that contribute to its bioactivity. scirp.org

The Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution in a molecule, identifying electrophilic and nucleophilic sites. researchgate.net This is valuable for predicting how a molecule will interact with other molecules, including biological targets.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -6.646 |

| ELUMO | -1.816 |

| Egap (LUMO-HOMO) | 4.83 |

Note: The values in Table 1 are for the parent quinoline molecule and serve as an illustrative example. scirp.org The exact values for this compound would require specific calculations.

Non-Linear Optical (NLO) Properties Calculations

Quinoline derivatives have been investigated for their non-linear optical (NLO) properties, which are important for applications in optoelectronics. mdpi.com Computational methods, particularly DFT, are used to calculate NLO properties such as polarizability and hyperpolarizability. bohrium.comrsc.org Studies on various quinoline derivatives have shown that they can exhibit significant NLO responses, making them promising candidates for NLO materials. bohrium.comresearchgate.net The intramolecular charge transfer characteristics, often elucidated through FMO analysis, are closely linked to the NLO behavior of these compounds. nih.gov

Molecular Modeling and Docking Studies

Molecular modeling and docking are essential computational techniques for predicting the interaction of small molecules with biological macromolecules, thereby guiding the design of new therapeutic agents.

Ligand-Target Interaction Analysis

Molecular docking studies have been extensively performed on quinoline derivatives to explore their potential as inhibitors of various biological targets. These studies predict the binding affinity and the mode of interaction of the ligand within the active site of a protein.

For instance, quinoline analogues have been docked into the active site of the Epidermal Growth Factor Receptor Tyrosine Kinase (EGFR-TK), a target in cancer therapy, to understand their binding modes. researchgate.net Similarly, derivatives have been studied as potential inhibitors of HIV reverse transcriptase, with docking studies revealing key interactions with amino acid residues in the enzyme's allosteric pocket. nih.gov In the context of antibacterial agents, quinoline derivatives have been docked against bacterial enzymes to elucidate their mechanism of action. orientjchem.org

These studies typically reveal that the quinoline scaffold can engage in various types of interactions, including hydrogen bonding and hydrophobic interactions, with the amino acid residues of the target protein. researchgate.netnih.gov

| Therapeutic Area | Protein Target | Key Interactions |

|---|---|---|

| Anticancer | EGFR Tyrosine Kinase | Hydrogen bonding with residues like Met793 and Asp855. researchgate.net |

| Antiviral (HIV) | Reverse Transcriptase | Interaction with residues in the allosteric pocket. nih.gov |

| Antibacterial | Bacterial Enzymes (e.g., DNA gyrase) | Binding within the active site to inhibit enzyme function. orientjchem.org |

Note: This table provides a summary of targets for the broader class of quinoline derivatives, as specific docking studies for this compound are not widely available.

Enzyme Inhibition Mechanism Prediction (e.g., DNA Gyrase, Lanosterol 14α-demethylase)

Computational methods, particularly molecular docking, are instrumental in predicting the interaction between small molecules and biological targets, offering insights into potential enzyme inhibition mechanisms. For this compound, its structural features suggest plausible interactions with enzymes that are known targets for quinoline-containing compounds.

DNA Gyrase: DNA gyrase is a validated target for quinolone antibacterial drugs. nih.gov These agents typically function by inhibiting the enzyme's activity, which is crucial for bacterial DNA replication. rsc.org The mechanism involves stabilizing the complex formed between DNA gyrase and DNA, which prevents the re-ligation of DNA strands after they have been cleaved by the enzyme. This action leads to the accumulation of double-stranded DNA breaks, ultimately resulting in bacterial cell death. nih.gov

The quinoline scaffold of this compound is a key feature found in many DNA gyrase inhibitors. rsc.org In silico molecular docking simulations are frequently used to predict how novel compounds might bind to this enzyme. nih.gov A theoretical docking study of this compound would likely show it occupying the binding pocket on the GyrA subunit, interacting with both the enzyme and the cleaved DNA. The binding is often mediated by a water-metal ion bridge, with the nitrogen atoms of the quinoline ring system playing a crucial role in coordinating with key amino acid residues and a non-catalytic Mg2+ ion. nih.gov Such computational models help predict the binding affinity and guide the synthesis of more potent derivatives. nih.govresearchgate.net

Lanosterol 14α-demethylase (CYP51): Lanosterol 14α-demethylase is a key enzyme in the biosynthesis of ergosterol, an essential component of fungal cell membranes. researchgate.netsemanticscholar.org It is the primary target for azole antifungal agents. nih.gov In silico studies are a common first step in the discovery of new inhibitors for this enzyme. researchgate.netdlsu.edu.ph These studies involve molecular docking of candidate molecules into the active site of CYP51 to predict their binding affinity and mode of interaction. researchgate.netnih.gov

A computational investigation of this compound would predict its ability to fit within the active site of Lanosterol 14α-demethylase. The mechanism of inhibition for many compounds targeting this enzyme involves the heterocyclic nitrogen atom coordinating with the heme iron atom in the enzyme's active site, thereby blocking the enzyme's normal catalytic activity. nih.gov Docking studies could reveal whether the quinoline nitrogen of this compound can establish this critical interaction and identify other potential hydrogen bonds or hydrophobic interactions with surrounding amino acid residues that would stabilize the enzyme-inhibitor complex. researchgate.netdlsu.edu.ph

Prediction of Physicochemical and Bioavailability Parameters

The prediction of physicochemical properties is a cornerstone of modern drug discovery, allowing for the early assessment of a compound's potential "drug-likeness" and bioavailability.

Lipinski's Rule of Five Compliance

Lipinski's Rule of Five is a widely used guideline to evaluate whether a chemical compound possesses properties that would make it a likely orally active drug in humans. wikipedia.orgbioaccessla.com The rule establishes four criteria related to molecular size, lipophilicity, and hydrogen bonding capacity. wikipedia.orgdrugbank.com An orally active drug generally should not violate more than one of these criteria. drugbank.comtiu.edu.iq

For this compound, the parameters relevant to Lipinski's Rule of Five have been calculated based on its chemical structure. The molecular formula is C11H8N2, resulting in a molecular weight of 168.19 g/mol . The structure contains no hydrogen bond donors (N-H or O-H groups) and two hydrogen bond acceptors (the quinoline nitrogen and the nitrile nitrogen). While the octanol-water partition coefficient (Log P) has not been experimentally determined for this specific molecule, computational predictions for similar structures suggest a value well below the threshold of 5. For example, the calculated Log P for the related compound 2-(8-Hydroxyquinolin-5-yl)acetonitrile is approximately 2.01. chemscene.com

Based on these parameters, this compound complies with all criteria of Lipinski's Rule of Five, suggesting it has favorable physicochemical properties for oral bioavailability.

| Lipinski's Rule Parameter | Value for this compound | Rule Criteria | Compliance |

|---|---|---|---|

| Molecular Weight | 168.19 g/mol | < 500 Da | Yes |

| Hydrogen Bond Donors | 0 | ≤ 5 | Yes |

| Hydrogen Bond Acceptors | 2 | ≤ 10 | Yes |

| Calculated Log P (cLogP) | Estimated < 5 | ≤ 5 | Yes |

Log P and Log D Calculations for Membrane Permeability

The lipophilicity of a compound is a critical factor influencing its absorption and ability to permeate biological membranes. This property is quantified by the partition coefficient (Log P) and the distribution coefficient (Log D). acdlabs.com

Log P is the logarithm of the ratio of the concentration of a neutral compound in a two-phase system of octanol (B41247) and water. chemaxon.com It is a measure of the inherent lipophilicity of a molecule in its un-ionized form. A positive Log P value indicates a preference for the lipid phase, which is often correlated with better membrane permeability. acdlabs.com

Log D is a pH-dependent descriptor that accounts for all species of a compound (ionized and un-ionized) in the octanol-water system. acdlabs.comchemaxon.com This is particularly important for ionizable compounds, as the charge state significantly affects lipophilicity and, consequently, permeability. The human body has a wide range of pH environments, so Log D provides a more realistic prediction of a drug's behavior. acdlabs.com

Theoretical Studies of Tautomerism and Isomerization Energetics

Tautomerism, the interconversion of structural isomers, can significantly influence the chemical and biological properties of a molecule. For quinoline derivatives, theoretical studies using quantum chemical methods like Density Functional Theory (DFT) are essential for understanding the potential energy landscape and the relative stabilities of different tautomeric forms. scirp.orgresearchgate.net

For this compound, several tautomeric forms could theoretically exist. The most evident is the prototropic tautomerism involving the methylene (B1212753) bridge (-CH₂-CN) adjacent to the quinoline ring. A proton could potentially migrate from the carbon of the methylene group to the quinoline nitrogen, forming a zwitterionic quinolinium ylide or a related ketenimine structure.

Computational studies on related quinoline systems have shown that the relative energies and Gibbs free energies of different tautomers can be calculated with high accuracy. scirp.orgbeilstein-journals.orgnih.gov These calculations can predict which tautomer is most stable in the gas phase and how stability is affected by different solvents, which is simulated using models like the Polarizable Continuum Model (PCM). dnu.dp.ua The energy barriers for the isomerization process between tautomers can also be calculated, providing insight into the kinetics of their interconversion. beilstein-journals.orgnih.gov

While specific energetic data for the tautomers of this compound is not available in the cited literature, the established methodologies could be applied. Such a study would involve:

Geometry optimization of all plausible tautomers and isomers.

Calculation of their electronic energies and thermodynamic parameters.

Identification of transition states connecting the isomers to determine the energy barriers for conversion.

These theoretical predictions are vital, as different tautomers may exhibit distinct binding affinities for a biological target or have different physicochemical properties. d-nb.infomdpi.com

Quantum Chemical Computations for Spectroscopic Data Correlation

Quantum chemical computations are powerful tools for predicting spectroscopic properties and are frequently used to complement and interpret experimental data. windows.net Methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to calculate parameters like vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. nih.govnih.gov

For quinoline derivatives, DFT calculations, often using the B3LYP functional with a suitable basis set like 6-311++G(d,p), have proven effective in correlating theoretical calculations with experimental spectra. nih.gov The Gauge-Independent Atomic Orbital (GIAO) method is a standard and reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net

A computational study of this compound would involve optimizing its molecular geometry and then performing frequency and NMR calculations. The resulting theoretical data would be compared against experimental spectra. This correlation serves two main purposes: it validates the accuracy of the computational method and aids in the definitive assignment of experimental signals, especially in complex regions of the spectrum. For example, calculated ¹³C NMR chemical shifts are often linearly scaled against experimental values to correct for systematic errors in the theoretical model, leading to highly accurate predictions. researchgate.net

The table below illustrates how a correlation between experimental and computationally predicted ¹³C NMR chemical shifts for this compound would be presented. Such data is crucial for confirming the molecular structure.

| Carbon Atom | Experimental δ (ppm) | Calculated δ (ppm) (GIAO/DFT) | Difference (ppm) |

|---|---|---|---|

| C2 | Data not available | Calculated Value | Difference |

| C3 | Data not available | Calculated Value | Difference |

| C4 | Data not available | Calculated Value | Difference |

| C4a | Data not available | Calculated Value | Difference |

| C5 | Data not available | Calculated Value | Difference |

| C6 | Data not available | Calculated Value | Difference |

| C7 | Data not available | Calculated Value | Difference |

| C8 | Data not available | Calculated Value | Difference |

| C8a | Data not available | Calculated Value | Difference |

| CH₂ | Data not available | Calculated Value | Difference |

| CN | Data not available | Calculated Value | Difference |

Biological and Pharmacological Research of 2 Quinolin 4 Yl Acetonitrile Derivatives

Anticancer Activity

Derivatives of 2-(QUINOLIN-4-YL)ACETONITRILE have demonstrated considerable potential as anticancer agents, exhibiting cytotoxic effects against a range of human cancer cell lines through various mechanisms of action.

Inhibition of Human Cancer Cell Lines (e.g., HepG2, SGC-7901, MCF-7, SW116, PC3, LNCaP)

A significant body of research has focused on the in vitro cytotoxicity of this compound derivatives against several human cancer cell lines. These studies have consistently shown that structural modifications to the quinoline (B57606) ring can lead to potent antiproliferative activity.

For instance, a series of novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were synthesized and evaluated for their antiproliferative activity against hepatocellular carcinoma (HepG2) and breast adenocarcinoma (MCF-7) cell lines. Many of these compounds displayed considerable cytotoxic activities, with IC50 values indicating potent inhibition of cancer cell growth. neuroquantology.com Specifically, certain derivatives showed IC50 values ranging from 0.137 to 0.332 µg/mL against HepG2 cells and 0.164 to 0.583 µg/mL against MCF-7 cells. neuroquantology.com

Substituted 2-arylquinolines and 4-acetamido-2-methyl-1,2,3,4-tetrahydroquinolines have also been investigated for their cytotoxicity against various cancer cell lines, including prostate cancer (PC3) and breast cancer (MCF-7). researchgate.net The results indicated that 2-arylquinoline derivatives generally exhibited a better activity profile. researchgate.net Furthermore, certain quinoline derivatives have been examined for their effects on the androgen-sensitive LNCaP prostate cancer cell line, with some compounds showing promising inhibitory activity. biointerfaceresearch.com

Research has also extended to gastric cancer cell lines, such as SGC-7901, where certain quinoline derivatives have demonstrated significant cytotoxicity. neuroquantology.com While specific data for SW116 (colon cancer) remains less prevalent in the context of this compound derivatives, the broad-spectrum activity observed against other cancer cell lines suggests potential efficacy.

| Compound Type | Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | HepG2 | 0.137–0.332 µg/mL | neuroquantology.com |

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | MCF-7 | 0.164–0.583 µg/mL | neuroquantology.com |

| 2-Arylquinoline derivatives | PC3 | Good cytotoxicity | researchgate.net |

| Pyrazolylmethylene-2-thioxoimidazolidin-4-one derivatives | LNCaP | IC50 values ranging from 10.27 to 109.72 µM | biointerfaceresearch.com |

| Quinoline derivatives | SGC-7901 | Significant cytotoxicity | neuroquantology.com |

Telomerase Inhibition

Telomerase, an enzyme responsible for maintaining telomere length, is a crucial target in cancer therapy as its activity is upregulated in the majority of cancer cells. While research on direct telomerase inhibition by this compound derivatives is still emerging, the broader class of quinoline derivatives has shown significant promise in this area. For example, a series of quindoline (B1213401) derivatives, which contain a quinoline core, were designed and synthesized as novel and potent telomerase inhibitors. researchgate.net These compounds were found to stabilize the G-quadruplex structure of human telomere DNA, thereby inhibiting telomerase activity. researchgate.net The introduction of electron-donating groups to the quindoline structure significantly improved the inhibitory effect on telomerase. researchgate.net

Epidermal Growth Factor Receptor (EGFR) Inhibitory Activity

The Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and is often overexpressed in various cancers, making it a prime target for anticancer drugs. nih.gov A number of quinoline and quinazoline (B50416) derivatives have been developed as EGFR inhibitors. nih.govresearchgate.net For instance, a series of novel N‐aryl‐5‐aryl‐6,7,8,9‐tetrahydropyrimido[4,5‐b]quinoline‐4‐amines showed promising activity as dual EGFR/HER2 inhibitors. nih.gov Similarly, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives were designed as potential anti-proliferative agents by targeting EGFR. neuroquantology.com An EGFR tyrosine kinase inhibition assay revealed that some of these compounds had good IC50 values, comparable to the established inhibitor lapatinib. neuroquantology.com

| Compound Series | Target | Activity (IC50) | Reference |

|---|---|---|---|

| 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives | EGFR Tyrosine Kinase | 0.14 and 0.18 µM for specific compounds | neuroquantology.com |

| N‐aryl‐5‐aryl‐6,7,8,9‐tetrahydropyrimido[4,5‐b]quinoline‐4‐amines | EGFR/HER2 | Promising activity | nih.gov |

Modulation of Apoptotic Pathways and Cell Proliferation

Inducing apoptosis, or programmed cell death, is a key strategy in cancer treatment. Research has shown that quinoline derivatives can modulate apoptotic pathways and inhibit cell proliferation. For example, the anticancer effects of some quinoline derivatives have been linked to their ability to induce both apoptosis and autophagic cell death. researchgate.net One study on a quinoline derivative in pancreatic cancer cells demonstrated that it reduced cell viability and inhibited the clonogenic potential of the cancer cells. researchgate.net The compound was found to induce apoptosis through the activation of Caspase-3 and the cleavage of PARP. researchgate.net Furthermore, flavonoids, which can contain quinoline-like structures, have been shown to induce apoptosis by increasing the expression of pro-apoptotic genes and decreasing the expression of anti-apoptotic genes. nih.govusf.edu

Antimicrobial Activity

In addition to their anticancer properties, derivatives of this compound have been investigated for their antimicrobial activity, showing efficacy against a range of pathogenic bacteria.

Antibacterial Efficacy (e.g., against Gram-positive, Gram-negative bacteria, S. aureus, C. difficile, E. coli, P. aeruginosa)

Substituted ethyl 2-(quinolin-4-yl)propanoates, derived from 4-chloroquinolines, have exhibited antimicrobial effects against a panel of microorganisms. nih.gov Studies have shown that these compounds possess activity against both Gram-positive and Gram-negative bacteria.

A series of facilely accessible quinoline derivatives displayed potent antibacterial activity against a panel of multidrug-resistant Gram-positive bacterial strains, including Clostridium difficile. mdpi.com One of the quinoline compounds showed a minimum inhibitory concentration (MIC) of 1.0 μg/mL against C. difficile, which is comparable to that of vancomycin. mdpi.com

Furthermore, the antibacterial activity of quinoline derivatives has been evaluated against common pathogens such as Staphylococcus aureus (a Gram-positive bacterium) and Escherichia coli (a Gram-negative bacterium). researchgate.net Certain derivatives have shown better antibacterial activity against S. aureus than reference drugs, with MIC values as low as 6.25 µg/ml. researchgate.net Other derivatives have demonstrated potent activity against E. coli, with MIC values of 3.125 µg/ml. researchgate.net While specific studies on this compound derivatives against Pseudomonas aeruginosa are less common, the broad-spectrum activity of quinolones suggests potential efficacy.

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoline derivatives | C. difficile | 1.0 µg/mL | mdpi.com |

| Quinoline derivatives | S. aureus | 6.25 µg/mL | researchgate.net |

| Quinoline derivatives | E. coli | 3.125 µg/mL | researchgate.net |

Antifungal Efficacy

Derivatives of this compound have shown notable antifungal properties against a variety of pathogenic fungi. Research has highlighted their effectiveness against Candida albicans and Aspergillus niger, two common opportunistic human pathogens.

Certain quinoline derivatives have demonstrated the ability to inhibit the growth of C. albicans. nih.govmdpi.com For instance, a series of 2,6-disubstituted quinolines were identified as fungicidal against C. albicans, with some compounds exhibiting minimal fungicidal concentration (MFC) values below 15 µM. mdpi.com The presence of a piperazine (B1678402) moiety at the 2-position of the quinoline scaffold was found to be a contributing factor to this antifungal activity. mdpi.com Furthermore, some quinone compounds, which share structural similarities, have been shown to inhibit mycelium formation in C. albicans, a crucial step in its pathogenesis. nih.gov

Similarly, studies have explored the efficacy of quinoline-based compounds against Aspergillus niger. For example, certain coumarin (B35378) hybrid molecules incorporating a quinoline structure displayed good antifungal activity against this fungus when compared to the standard drug fluconazole. nih.gov The antimicrobial evaluation of novel quinoline derivatives has also included testing against a panel of fungal strains, including A. fumigatus, a close relative of A. niger. nih.gov

While specific studies focusing solely on the effect of this compound derivatives against Erysiphe graminis (powdery mildew in grasses) are not extensively detailed in the provided search results, the broad-spectrum antifungal nature of quinoline compounds suggests potential activity that warrants further investigation.

Table 1: Antifungal Activity of Selected Quinoline Derivatives

| Compound Type | Fungal Strain | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2,6-disubstituted quinolines | Candida albicans | MFC | < 15 µM | mdpi.com |

| Coumarin-quinoline hybrids | Aspergillus niger | - | Good activity | nih.gov |

| Quinoline derivative 14 | Aspergillus fumigatus | MIC | 0.66-3.98 µg/ml | nih.gov |

| Quinoline derivative 14 | Candida albicans | MIC | 0.66-3.98 µg/ml | nih.gov |

Antimalarial Potential and β-Hematin Formation Inhibition

The quinoline core is a well-established pharmacophore in antimalarial drug discovery, with derivatives of this compound being no exception. A primary mechanism of action for many quinoline-based antimalarials is the inhibition of β-hematin formation. nih.govuct.ac.zanih.gov

During its intraerythrocytic stage, the malaria parasite Plasmodium digests hemoglobin, releasing toxic free heme. The parasite detoxifies this heme by converting it into an insoluble crystalline form called hemozoin, which is structurally identical to β-hematin. nih.govnih.gov Quinoline drugs interfere with this process, leading to an accumulation of free heme, which is toxic to the parasite. nih.govnih.gov This increase in free hemin (B1673052) can catalyze peroxidative reactions and inhibit essential parasite enzymes like cysteine proteases. nih.govnih.gov

Studies have shown that various quinoline antimalarials, such as chloroquine (B1663885) and amodiaquine, are potent inhibitors of β-hematin formation. nih.govuct.ac.za Research indicates that these drugs decrease the rate of hemozoin formation rather than completely blocking it. uct.ac.za The inhibitory concentration (IC50) for β-hematin formation has been shown to increase with longer incubation times, suggesting a kinetic inhibition model. uct.ac.za

Antitubercular Agents

Derivatives of this compound have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govrsc.orgnih.gov These compounds have demonstrated in vitro activity against Mycobacterium tuberculosis (Mtb), including drug-sensitive and drug-resistant strains. nih.govnih.gov

Structure-activity relationship (SAR) studies on novel series of 2-(quinoline-4-yloxy)acetamides have led to the identification of potent antitubercular agents with minimum inhibitory concentrations (MICs) in the submicromolar range. nih.gov The electronic characteristics of the substituents on the quinoline ring have been found to significantly influence the antitubercular activity. nih.gov For example, certain trifluoromethylated molecules exhibited potent activity, while the presence of two electron-withdrawing groups greatly reduced it. nih.gov

Furthermore, some quinolone derivatives have shown excellent activity against multidrug-resistant TB (MDR-TB) strains with low toxicity towards human cell lines. rsc.org The mechanism of action for some of these derivatives is believed to involve the targeting of the cytochrome bc1 complex. nih.govnih.gov

Table 2: Antitubercular Activity of Selected Quinoline Derivatives

| Compound Series | Target | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-(Quinoline-4-yloxy)acetamides | M. tuberculosis H37Rv | MIC | Submicromolar range | nih.gov |

| Quinolone derivatives | MDR-TB strain | MIC | 0.9 - 3 µg/mL | rsc.org |

| Trifluoromethylated 2-(quinoline-4-yloxy)acetamide | M. tuberculosis | MIC | 0.17 µM | nih.gov |

Mechanisms of Antimicrobial Action (e.g., DNA Gyrase Inhibition)

A key mechanism underlying the antimicrobial activity of many quinoline derivatives is the inhibition of bacterial DNA gyrase. nih.govnih.govresearchgate.net DNA gyrase is a type II topoisomerase that is essential for bacterial DNA replication, repair, and recombination. nih.govnih.gov

Novel quinoline derivatives have been synthesized and evaluated as DNA gyrase inhibitors, demonstrating potent antimicrobial activity against a range of Gram-positive and Gram-negative bacteria. nih.gov For example, one study reported a quinoline derivative with a potent inhibitory activity against E. coli DNA gyrase, with an IC50 value of 3.39 µM. nih.gov Molecular docking studies have further elucidated the binding affinity of these compounds towards the active site of the DNA gyrase enzyme. nih.gov

The proposed model for quinolone inhibition of DNA gyrase suggests that the enzyme, when bound to DNA, induces a specific binding site for the quinolone drug. nih.govresearchgate.net This leads to a cooperative drug-DNA binding that stabilizes the enzyme-DNA complex and ultimately results in the inhibition of DNA supercoiling and the induction of DNA breakage. nih.govresearchgate.net

Antiviral Activity (e.g., SARS-CoV 3CLpro Inhibition)

The quest for effective antiviral agents has led to the investigation of quinoline derivatives as potential inhibitors of viral enzymes. Notably, these compounds have been explored for their ability to inhibit the 3-chymotrypsin-like cysteine protease (3CLpro) of the severe acute respiratory syndrome coronavirus (SARS-CoV). scienceopen.comnews-medical.netewha.ac.kr

The SARS-CoV 3CLpro is a crucial enzyme in the viral life cycle, responsible for processing viral polyproteins into functional proteins. news-medical.net Its high degree of conservation among coronaviruses makes it an attractive target for antiviral drug development. news-medical.net In silico studies have shown that certain quinoline-based drugs can strongly interact with the active site of SARS-CoV-2 3CLpro, suggesting they could hinder its activity. scienceopen.com For instance, compounds like elvitegravir (B1684570) and oxolinic acid, which contain a quinoline scaffold, have been predicted to interfere with viral replication. scienceopen.com

Anti-inflammatory and Analgesic Properties

Derivatives of this compound have also been investigated for their anti-inflammatory and analgesic properties. nih.govjneonatalsurg.comcust.edu.tw These compounds have shown potential in modulating inflammatory pathways and reducing pain in various animal models.

A series of novel quinoline derivatives bearing azetidinone scaffolds were synthesized and evaluated for their anti-inflammatory and analgesic activities. nih.gov Certain compounds in this series exhibited significant anti-inflammatory activity in the carrageenan-induced rat paw edema model and analgesic effects in the Eddy's hot plate method. nih.gov Similarly, other quinazoline derivatives have demonstrated dose-dependent inhibition of paw edema and granuloma formation, with efficacy comparable to the standard anti-inflammatory drug indomethacin. jneonatalsurg.com

The mechanism of action for these effects is thought to involve the inhibition of cyclooxygenase (COX) enzymes and the modulation of inflammatory cytokines. jneonatalsurg.com Some 2-(furan-2-yl)-4-phenoxyquinoline derivatives have shown potent inhibition of the release of inflammatory mediators like β-glucuronidase and lysozyme (B549824) from neutrophils, as well as the formation of tumor necrosis factor-alpha (TNF-α). cust.edu.tw

Table 3: Anti-inflammatory Activity of Selected Quinoline Derivatives

| Compound Type | Inflammatory Mediator/Model | Activity Metric | Result | Reference |

|---|---|---|---|---|

| 2-(Furan-2-yl)-4-phenoxyquinoline derivative | β-glucuronidase release | IC50 | 5.0 µM | cust.edu.tw |

| 2-(Furan-2-yl)-4-phenoxyquinoline derivative | Lysozyme release | IC50 | 4.6 µM | cust.edu.tw |

| 1-{3-[(2-Furan-2-yl)quinolin-4-yloxy]phenyl}ethanone | TNF-α formation | IC50 | 2.3 µM | cust.edu.tw |

Receptor and Enzyme Modulation

The diverse pharmacological activities of this compound derivatives are a direct consequence of their ability to modulate various biological receptors and enzymes. As discussed in the preceding sections, these compounds can act as inhibitors of critical enzymes in pathogenic microorganisms, such as DNA gyrase in bacteria and 3CLpro in viruses. nih.govscienceopen.com

In the context of their anti-inflammatory action, quinoline derivatives can modulate the activity of enzymes involved in the inflammatory cascade, such as cyclooxygenases, and inhibit the release of inflammatory mediators. jneonatalsurg.comcust.edu.tw Their antimalarial effects are linked to the inhibition of the process of β-hematin formation, which is a crucial detoxification pathway for the malaria parasite. nih.govuct.ac.za

The broad range of biological targets for quinoline-based compounds underscores their versatility as a scaffold for the design of new therapeutic agents. Further research into their interactions with specific receptors and enzymes will continue to uncover new potential applications for this important class of molecules.

Bone Morphogenetic Protein (BMP) Signaling Inhibition

Derivatives of this compound have been identified as potent inhibitors of the Bone Morphogenetic Protein (BMP) signaling pathway. BMPs are a group of growth factors that play crucial roles in a variety of cellular processes, and their dysregulation is implicated in several diseases. The inhibition of BMP signaling, therefore, represents a promising therapeutic strategy.

A notable structure-activity relationship (SAR) study of dorsomorphin, a known inhibitor of SMAD 1/5/8 phosphorylation by BMP type 1 receptors (ALK2, ALK3, and ALK6), revealed that replacing the pendent 4-pyridine ring with a 4-quinoline moiety significantly enhanced inhibitory activity. nih.govbohrium.comnih.gov This discovery underscored the importance of the quinoline scaffold in the design of potent BMP signaling inhibitors. Further investigations into derivatives incorporating the 4-quinoline group have led to the development of optimized compounds with improved potency and metabolic stability. nih.govbohrium.comnih.gov For instance, the introduction of an aminoether to the 4-position of a pendent phenyl ring on the core structure further increased the inhibitory potency. nih.gov One such optimized compound, LDN-193189 (also known as DM-3189), which features the 4-quinoline moiety, has demonstrated favorable pharmacokinetic properties and is widely used as a molecular probe to study the in vivo effects of BMP signaling inhibition. nih.govbohrium.comnih.gov

Table 1: SAR of Pyrazolo[1,5-a]pyrimidine (B1248293) Derivatives as BMP Signaling Inhibitors

| Compound | R Group | IC50 (nM) for ALK2 |

|---|---|---|

| Dorsomorphin | 4-pyridinyl | 119 |

| Compound 52 | 4-quinolinyl | 23 |

| LDN-193189 | 4-quinolinyl with piperazine substitution | <1 |

Platelet CRTAase Activity

While direct studies on this compound derivatives and their effect on Calreticulin Transacetylase (CRTAase) activity are not extensively documented, research on related quinolinone compounds has shed light on their potential as antiplatelet agents through this mechanism. Certain acetoxy quinolone derivatives have been shown to exert antiplatelet effects by acting as substrates for CRTAase. This enzyme catalyzes the transfer of an acetyl group to platelet Nitric Oxide Synthase (NOS), leading to its activation and a subsequent increase in intracellular nitric oxide (NO) levels. Elevated NO, in turn, inhibits platelet aggregation.

One study highlighted that the structural modifications of acetoxy quinolones directly correlated with the enhancement of intracellular NO and their antiplatelet action. This suggests that the quinoline core can be a valuable template for designing novel antiplatelet agents that function via the CRTAase-NO pathway. The investigation of pyrazolopyridine derivatives, which share some structural similarities with quinolines, also demonstrated that specific substitutions could lead to potent antiplatelet activity against collagen and arachidonic acid-induced aggregation. nih.gov

Interactions with Serotonin (B10506) and Dopamine (B1211576) Receptors

The quinoline scaffold is a key feature in a number of compounds designed to interact with serotonin and dopamine receptors, which are critical targets in the central nervous system for the treatment of various psychiatric disorders, including schizophrenia. nih.gov Research has focused on developing multi-target ligands that can modulate the activity of several receptor subtypes simultaneously, which may offer a more effective therapeutic approach with fewer side effects. nih.gov

SAR studies on a series of indazole and piperazine-based compounds have provided insights into the structural requirements for affinity to D2, 5-HT1A, and 5-HT2A receptors. While these are not direct derivatives of this compound, the principles of molecular recognition at these receptors are relevant. For instance, the nature and position of substituents on the aromatic ring system have been shown to be critical for receptor affinity and functional activity. nih.gov Replacing a phenyl ring with a heterocyclic system, for example, can significantly alter the compound's receptor binding profile. nih.gov

Other Pharmacological Investigations (e.g., Antiprotozoal, Anti-Alzheimer's, Anticonvulsant, Cardiotonic, Anthelmintic, Anti-dermatophytic)

The versatile quinoline scaffold has been explored for a multitude of other pharmacological applications.

Antiprotozoal Activity: A series of 2-(3-((2-(2-(quinolin-4-yloxy)acetyl)hydrazineylidene)methyl)-1H-indol-1-yl)acetamide derivatives demonstrated potent anti-amoebic activity against Entamoeba histolytica. researchgate.net One compound, in particular, exhibited a significantly lower IC50 value than the standard drug metronidazole. researchgate.net However, their efficacy against Plasmodium falciparum was found to be poor. researchgate.net SAR studies on N(2),N(4)-disubstituted quinazoline-2,4-diamines against Leishmania donovani showed that aromatic substituents at both N(2) and N(4) positions resulted in potent activity, while smaller alkyl groups led to lower potency but also lower toxicity. nih.gov

Anti-Alzheimer's Activity: Quinoline and quinolinone derivatives have been investigated as multi-target agents for the treatment of Alzheimer's disease. These compounds have been designed to inhibit cholinesterases (AChE and BuChE), prevent the aggregation of beta-amyloid (Aβ) peptides, and exhibit antioxidant properties. researchgate.netnih.govrsc.org SAR studies on 2,4-disubstituted quinazoline derivatives identified compounds with potent Aβ aggregation inhibition, with one derivative being significantly more potent than the reference compounds curcumin (B1669340) and resveratrol. researchgate.net In another study, a series of quinolinone derivatives were evaluated, with one compound showing high binding affinity and acting as a potent and selective non-competitive inhibitor of human acetylcholinesterase (hrAChE). mdpi.com

Anticonvulsant Activity: Numerous quinazolinone and quinoline derivatives have been synthesized and evaluated for their anticonvulsant properties. orientjchem.org SAR studies have indicated that the nature and position of substituents on the quinoline or quinazolinone ring are crucial for activity. For example, in a series of 4-quinazolinone derivatives, specific substitutions led to compounds with superior anticonvulsant activity compared to the reference drug. nih.gov Another study on quinoline-2(1H)-one and 1,2,4-triazolo[4,3-a]quinoline derivatives found that the triazole-modified series showed stronger anticonvulsant effects, with a p-fluorophenyl substituted compound being the most potent. nih.gov

Cardiotonic Activity: While specific data on this compound derivatives is limited, research on related quinazolinone and quinolone structures has revealed their potential as cardiotonic agents. A series of substituted 4-alkyl-2(1H)-quinazolinones were synthesized and shown to inhibit cardiac phosphodiesterase III (PDE-III), leading to positive inotropic activity. nih.gov Similarly, a series of 6-, 7-, and 8-pyridyl-2(1H)-quinolone derivatives were found to be potent positive inotropic agents, with some derivatives being significantly more potent than the reference compounds. nih.gov

Anthelmintic Activity: A quinoline derivative known as ABX464 (obefazimod) has been identified as a promising nematocidal candidate. nih.govnih.gov Extensive SAR studies involving 44 analogues were conducted to investigate the nematocidal pharmacophore, leading to the identification of a compound with greater potency than the parent molecule against Haemonchus contortus. nih.govnih.gov

Anti-dermatophytic Activity: Quinoline derivatives have also been evaluated for their antifungal properties against dermatophytes. In one study, modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus resulted in compounds with selective antifungal action. nih.gov One particular derivative demonstrated effective anti-dermatophytic action with a favorable toxicological profile, making it a strong candidate for the development of new treatments for dermatophytosis. nih.gov

Table 2: Summary of Other Pharmacological Activities of Quinoline Derivatives

| Activity | Key Findings |

|---|---|

| Antiprotozoal | Potent anti-amoebic activity against E. histolytica. researchgate.net |

| Anti-Alzheimer's | Inhibition of cholinesterases and Aβ aggregation. researchgate.netmdpi.com |

| Anticonvulsant | Broad-spectrum anticonvulsant activity in various models. nih.govnih.gov |

| Cardiotonic | Positive inotropic effects via PDE-III inhibition. nih.govnih.gov |

| Anthelmintic | Potent nematocidal activity against parasitic worms. nih.govnih.gov |

| Anti-dermatophytic | Selective and effective antifungal action against dermatophytes. nih.gov |

Structure-Activity Relationship (SAR) Studies for Biological Optimization

The diverse biological activities of this compound and its derivatives are intrinsically linked to their chemical structures. SAR studies have been instrumental in optimizing their pharmacological profiles for various therapeutic targets.

For BMP signaling inhibition , the key SAR finding was the superiority of the 4-quinoline moiety over the 4-pyridine ring in the pyrazolo[1,5-a]pyrimidine scaffold, which led to a significant increase in inhibitory potency. nih.gov Further optimization, such as the introduction of a piperazine-containing substituent, enhanced metabolic stability. nih.govbohrium.comnih.gov

For serotonin and dopamine receptor interactions , SAR studies on related heterocyclic systems have shown that the nature of the substituent on the aromatic ring and the length and composition of the linker chain to a piperazine moiety are crucial for determining receptor affinity and selectivity. nih.gov

Regarding antiprotozoal activity , SAR in quinazoline-2,4-diamines revealed that aromatic substituents at N(2) and N(4) favor potency against Leishmania donovani, whereas smaller alkyl groups improve the selectivity index by reducing toxicity. nih.gov

In the development of anti-Alzheimer's agents , SAR has highlighted the importance of a multi-target approach. For quinazoline derivatives, specific substitutions at the 2 and 4 positions were found to be critical for dual inhibition of cholinesterases and Aβ aggregation. researchgate.net For quinolinone-based inhibitors, the nature of the amine and the length of the linker chain at the 7-position significantly influenced AChE inhibitory activity. mdpi.com

For anticonvulsant activity , SAR studies of quinazolinones have identified that substitutions at the 3-position can significantly impact efficacy. The incorporation of amino acid moieties has been shown to improve bioavailability and anticonvulsant properties. nih.gov In quinoline derivatives, the fusion of a triazole ring was found to be more beneficial for anticonvulsant activity than a triazolone ring. nih.gov

In the realm of anthelmintic research, the SAR of the quinoline derivative ABX464 is being actively explored to optimize its nematocidal potency and pharmacokinetic properties. nih.govnih.gov

Finally, for anti-dermatophytic activity , SAR analysis of quinoline derivatives indicated that modifications at the C-2, C-4, and C-6 positions of the quinoline nucleus were key to achieving selective and potent antifungal effects. nih.gov

Applications in Materials Science for 2 Quinolin 4 Yl Acetonitrile and Derivatives

Design of Organic Electronic Materials

The design of novel organic electronic materials is crucial for the advancement of technologies such as transistors, solar cells, and sensors. Quinoline (B57606) derivatives are recognized for their favorable electron-transporting characteristics, a key property for n-type organic semiconductors. researchgate.net The electron-deficient nature of the quinoline ring system facilitates the injection and transport of electrons, which is essential for the efficient operation of various electronic devices. mdpi.com

While direct studies on 2-(quinolin-4-yl)acetonitrile for this specific application are not extensively documented, its structural features suggest its potential as a precursor or a functional component in organic electronic materials. The nitrile group can be chemically modified to introduce a variety of functional groups, allowing for the fine-tuning of the molecule's electronic properties and morphology in the solid state. This adaptability is a significant advantage in the rational design of materials with tailored charge transport capabilities.

The general strategy involves incorporating such electron-accepting units into larger conjugated systems to control the frontier molecular orbital (HOMO-LUMO) energy levels. mdpi.com The ability to engineer these energy levels is fundamental to achieving efficient charge injection from electrodes and balanced charge transport within the material.

Integration into Organic Light-Emitting Diode (OLED) Materials

Organic Light-Emitting Diodes (OLEDs) are a prominent application for luminescent organic materials. Quinoline derivatives have been extensively investigated for their use in OLEDs, often serving as fluorescent emitters or as components of the electron-transport layer (ETL). researchgate.netresearchgate.net The high photoluminescence quantum yields and thermal stability of many quinoline-based compounds are advantageous for achieving bright and durable OLEDs. researchgate.net

Although specific research on the integration of this compound into OLEDs is limited, the general properties of quinoline derivatives provide a strong indication of its potential. For instance, a study on a different fluorescent quinoline derivative demonstrated its successful use in the fabrication of an OLED device. researchgate.net In a typical OLED structure, the device includes a hole-transport layer (HTL), an emissive layer (EML), and an electron-transport layer (ETL). researchgate.net Quinoline-based materials can be incorporated into the EML as the light-emitting dopant or into the ETL to facilitate electron transport from the cathode to the emissive layer.

The performance of an OLED is highly dependent on the balanced injection and transport of holes and electrons. The electron-transporting nature of the quinoline core suggests that derivatives of this compound could contribute to improved device efficiency by ensuring efficient electron flow.

Conjugated Systems and Polymers with Enhanced Electronic and Optoelectronic Properties

The incorporation of this compound and its derivatives into conjugated systems and polymers is a promising avenue for creating materials with enhanced electronic and optoelectronic properties. The quinoline unit can be integrated into a polymer backbone or as a pendant group to impart desirable characteristics.